molecular formula C16H20N2O4S B12924139 5-Isopropyl-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)uracil CAS No. 137897-91-7

5-Isopropyl-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)uracil

Cat. No.: B12924139
CAS No.: 137897-91-7
M. Wt: 336.4 g/mol
InChI Key: SKRGZCVXYHATRB-UHFFFAOYSA-N
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Description

1-((2-Hydroxyethoxy)methyl)-5-isopropyl-6-(phenylthio)pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-Hydroxyethoxy)methyl)-5-isopropyl-6-(phenylthio)pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method includes the reaction of 6-aryl-7-phenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-ones with 1-chloropropan-2-ol, 3-chloropropane-1,2-diol, and 2-(2-chloroethoxy)ethanol . The reaction is usually carried out in the presence of anhydrous potassium carbonate in dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of industrial reactors and purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-((2-Hydroxyethoxy)methyl)-5-isopropyl-6-(phenylthio)pyrimidine-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines .

Scientific Research Applications

1-((2-Hydroxyethoxy)methyl)-5-isopropyl-6-(phenylthio)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-((2-Hydroxyethoxy)methyl)-5-isopropyl-6-(phenylthio)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to inhibit certain enzymes or disrupt cell membranes . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((2-Hydroxyethoxy)methyl)-5-isopropyl-6-(phenylthio)pyrimidine-2,4(1H,3H)-dione is unique due to its specific substituents, which confer distinct chemical and biological properties. Its combination of a hydroxyethoxy group, isopropyl group, and phenylthio group makes it a versatile compound for various applications .

Properties

CAS No.

137897-91-7

Molecular Formula

C16H20N2O4S

Molecular Weight

336.4 g/mol

IUPAC Name

1-(2-hydroxyethoxymethyl)-6-phenylsulfanyl-5-propan-2-ylpyrimidine-2,4-dione

InChI

InChI=1S/C16H20N2O4S/c1-11(2)13-14(20)17-16(21)18(10-22-9-8-19)15(13)23-12-6-4-3-5-7-12/h3-7,11,19H,8-10H2,1-2H3,(H,17,20,21)

InChI Key

SKRGZCVXYHATRB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N(C(=O)NC1=O)COCCO)SC2=CC=CC=C2

Origin of Product

United States

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